Product packaging for Methyl 5-Bromo-2-methoxyphenyl Adapalene(Cat. No.:)

Methyl 5-Bromo-2-methoxyphenyl Adapalene

Cat. No.: B1161794
M. Wt: 611.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-Bromo-2-methoxyphenyl Adapalene is a high-purity chemical intermediate of significant importance in pharmaceutical research, particularly in the synthesis of Adapalene . Adapalene is a third-generation topical retinoid approved for the treatment of acne vulgaris, which functions by modulating keratinocyte differentiation and demonstrating anti-inflammatory properties . The synthesis of a complex molecule like Adapalene requires high-quality intermediates to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards. This compound plays a specific role in the multi-step synthetic pathway of Adapalene, as described in patent literature . Its use is critical for researchers focused on optimizing synthetic routes, scaling up production, and conducting impurity profiling in compliance with Good Manufacturing Practice (GMP) guidelines. By providing this well-characterized intermediate, we enable advancements in process chemistry and support the development of robust analytical methods for quality control. This product is intended for research purposes as a reference standard or chemical building block. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can rely on this compound for its consistent quality, which is vital for reproducible and reliable scientific outcomes.

Properties

Molecular Formula

C₃₆H₃₅BrO₄

Molecular Weight

611.56

Synonyms

Methyl 6-(3-((1S,2R,3S,5R,7S)-2-(5-Bromo-2-methoxyphenyl)adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

Origin of Product

United States

Retrosynthetic Analysis and Design Strategies for Methyl 5 Bromo 2 Methoxyphenyl Adapalene

Identification of Key Molecular Fragments and Disconnections

The structure of Methyl 5-Bromo-2-methoxyphenyl Adapalene (B1666599) can be deconstructed into two primary building blocks. This disconnection approach simplifies the complex target molecule into more manageable synthetic targets.

One of the critical fragments is the 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) moiety. google.comsynquestlabs.comnih.gov This substructure consists of a bulky, lipophilic adamantane (B196018) group attached to a bromo-methoxyphenyl ring. The key disconnection for this fragment is the C-C bond between the adamantane cage and the phenyl ring.

A common synthetic strategy to form this moiety is through a Friedel-Crafts type reaction . newdrugapprovals.orgnih.gov For instance, the synthesis can involve the reaction of 1-adamantanol (B105290) with 4-bromoanisole (B123540) in the presence of a strong acid catalyst like sulfuric acid. newdrugapprovals.org This electrophilic substitution reaction attaches the adamantyl group to the anisole (B1667542) ring.

Another approach involves the reaction of 1-bromoadamantane (B121549) with an appropriate substituted anisole, again utilizing a Lewis acid catalyst to facilitate the alkylation of the aromatic ring. The presence of the methoxy (B1213986) group on the phenyl ring directs the adamantylation to the desired position.

The second key fragment is the methyl 6-bromo-2-naphthoate substructure. google.comnewdrugapprovals.orggoogle.com This portion of the molecule provides the core structure responsible for the retinoid-like activity. The retrosynthetic disconnection here involves breaking the ester linkage and the bond connecting the phenyl and naphthyl rings.

The synthesis of this fragment typically starts from 6-bromo-2-naphthoic acid. The carboxylic acid can then be converted to its corresponding methyl ester through standard esterification procedures. google.com This can be achieved by reacting the naphthoic acid with methanol (B129727) in the presence of an acid catalyst, or by using other esterifying agents like dimethyl sulfate (B86663). newdrugapprovals.orgnih.gov

Evaluation of Established and Novel Synthetic Bond Formations

Once the key fragments are identified, the next step is to devise strategies for their coupling. This involves selecting appropriate and efficient chemical reactions to form the crucial carbon-carbon and ester bonds.

The central challenge in the synthesis of Methyl 5-Bromo-2-methoxyphenyl Adapalene is the formation of the C-C bond between the bromo-methoxyphenyl-adamantane moiety and the naphthoic acid ester substructure. Several modern cross-coupling reactions are well-suited for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds. youtube.comyoutube.comrsc.orgnih.govrsc.org In a potential synthetic route, the 1-(5-bromo-2-methoxyphenyl)adamantane could be converted into a boronic acid or a boronate ester. This organoboron intermediate can then be coupled with methyl 6-bromo-2-naphthoate in the presence of a palladium catalyst and a base to form the desired biaryl linkage. newdrugapprovals.orgresearchgate.netgoogle.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. newdrugapprovals.orgnih.gov A common approach in the synthesis of Adapalene and its derivatives involves preparing an organozinc reagent from 1-(5-bromo-2-methoxyphenyl)adamantane. google.comnewdrugapprovals.orggoogle.com This organozinc species is then coupled with methyl 6-bromo-2-naphthoate using a nickel-based catalyst, such as NiCl2(dppe), to yield the final carbon skeleton. google.com

Hiyama Coupling: This cross-coupling reaction utilizes an organosilicon compound and an organic halide in the presence of a palladium catalyst. researchgate.net This method offers an alternative to Suzuki and Negishi couplings and has been applied to the synthesis of complex molecules.

Friedel-Crafts Acylation: While typically used for C-C bond formation to a single aromatic ring, a Friedel-Crafts acylation could be envisioned under specific conditions, though it is less common for biaryl synthesis of this type. nih.govyoutube.com

A comparison of these strategies is presented in the table below:

Coupling StrategyKey ReactantsCatalystAdvantages
Suzuki-Miyaura Organoboron compound, Organic halidePalladium complexMild reaction conditions, high functional group tolerance, commercially available reagents. youtube.comyoutube.com
Negishi Organozinc compound, Organic halideNickel or Palladium complexHigh reactivity, useful for sterically hindered substrates.
Hiyama Organosilicon compound, Organic halidePalladium complexLow toxicity of organosilicon reagents. researchgate.net

The final step in the synthesis of this compound is the formation of the methyl ester. If the coupling reaction is performed on the corresponding naphthoic acid, a final esterification step is necessary.

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst like sulfuric acid.

Use of Alkylating Agents: Reagents like diazomethane (B1218177) or dimethyl sulfate can be used to methylate the carboxylic acid. However, diazomethane is toxic and explosive, making it less suitable for large-scale synthesis.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with methanol. nih.gov

Synthetic Methodologies for Methyl 5 Bromo 2 Methoxyphenyl Adapalene and Its Precursors

Preparation of the 5-Bromo-2-methoxyphenyl-adamantane Core

The 1-(5-Bromo-2-methoxyphenyl)adamantane (B139514) moiety serves as a critical building block, providing the characteristic bulky, lipophilic adamantyl group. synquestlabs.comnih.gov Its synthesis is a multi-step process beginning with the introduction of the adamantane (B196018) cage onto a phenyl ring, followed by functional group manipulations.

The introduction of the adamantyl group onto the aromatic ring is typically achieved via a Friedel-Crafts alkylation reaction. jocpr.com A common and effective method involves the reaction of 1-adamantanol (B105290) with 4-bromophenol (B116583) in the presence of a strong acid catalyst, such as sulfuric acid. newdrugapprovals.org The hydroxyl group of 1-adamantanol is protonated by the acid, followed by the loss of a water molecule to generate a stable adamantyl carbocation. This electrophile then attacks the electron-rich aromatic ring of 4-bromophenol.

The reaction is generally carried out in a suitable solvent, and the conditions can be fine-tuned to optimize the yield of the desired monosubstituted product. jocpr.com An alternative, though related, approach described in patents for Adapalene (B1666599) synthesis involves reacting 1-acetoxy adamantane with a hydroxyphenyl naphthoate derivative, also catalyzed by sulfuric acid. google.com

During the Friedel-Crafts step, the formation of disubstituted adamantane by-products can occur. jocpr.com Research has been conducted to understand and control the content variation of these impurities, as their presence complicates purification and affects the purity of subsequent intermediates. jocpr.comjocpr.com The structure of one such disubstituted by-product, formed from the reaction of adamantanol with 4-bromoanisole (B123540), was confirmed by X-ray crystal structure determination. jocpr.com

Reactant 1Reactant 2CatalystKey ProductReference
1-Adamantanol4-BromophenolH₂SO₄2-(1-Adamantyl)-4-bromophenol (B123311) newdrugapprovals.org
1-Adamantanol4-BromoanisoleNot specified1-(5-Bromo-2-methoxyphenyl)adamantane jocpr.comjocpr.com
1-Acetoxy adamantaneMethyl 6-(4-hydroxyphenyl)-2-naphthoateH₂SO₄Methyl 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoate google.com

The sequence of bromination and methoxylation is critical for arriving at the desired 1-(5-bromo-2-methoxyphenyl)adamantane structure. nih.gov In the most common synthetic route for Adapalene, the bromine atom is already present on the starting material, 4-bromophenol. newdrugapprovals.org Following the Friedel-Crafts adamantylation to produce 2-(1-adamantyl)-4-bromophenol, the next step is the methoxylation of the phenolic hydroxyl group. newdrugapprovals.orgresearchgate.net

This is typically achieved by treating the adamantyl-bromophenol with a methylating agent. Common methods include:

Alkylation with iodomethane (B122720) : The sodium phenoxide of 2-(1-adamantyl)-4-bromophenol is first formed using a base, and this nucleophile is subsequently alkylated with iodomethane (CH₃I) to yield the target methyl ether, 1-(5-bromo-2-methoxyphenyl)adamantane. newdrugapprovals.org

Alkylation with dimethyl sulfate (B86663) : An alternative and often-used methylating agent is dimethyl sulfate ((CH₃)₂SO₄), typically used in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. google.com

While direct bromination of a methoxyphenyl adamantane derivative is chemically feasible, the strategy of starting with a pre-brominated phenol (B47542) followed by methylation is generally preferred in documented syntheses to control regiochemistry. newdrugapprovals.orgresearchgate.net

Regioselectivity is a key consideration in the synthesis of the adamantane core. During the Friedel-Crafts alkylation of 4-bromophenol, the incoming adamantyl electrophile is directed primarily to the position ortho to the powerful activating hydroxyl group and meta to the deactivating bromo group. The hydroxyl group is a strong ortho, para-director, and since the para position is blocked by the bromine atom, substitution occurs at one of the ortho positions. The bulky nature of the adamantyl group also influences the reaction, favoring substitution at the less sterically hindered position.

Controlling the formation of undesired isomers and by-products is crucial. For instance, studies have reported the formation of a disubstituted adamantane as an unexpected impurity. jocpr.com Fine-tuning process parameters such as reaction time, temperature, and reactant ratios can help maximize the yield of the desired monosubstituted product and minimize the formation of such impurities. jocpr.com The regioselectivity of subsequent reactions, like bromination on a pre-existing adamantyl-anisole structure, would be governed by the combined directing effects of the activating methoxy (B1213986) group and the bulky adamantyl substituent. orientjchem.org

Synthesis of the Naphthoic Acid Ester Precursors

The second major component required for the synthesis is a naphthoic acid ester, specifically Methyl 6-bromo-2-naphthoate. chemicalbook.comnih.gov This molecule provides the naphthalene (B1677914) core and the ester functionality, which is later hydrolyzed to the carboxylic acid in the final drug substance.

Several synthetic pathways have been developed to produce Methyl 6-bromo-2-naphthoate with high purity and yield.

Esterification of the Carboxylic Acid : The most direct method is the Fischer esterification of 6-bromo-2-naphthalenecarboxylic acid. chemicalbook.com This involves refluxing the carboxylic acid in anhydrous methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction is driven to completion by using an excess of methanol. Yields are reported to be quantitative. chemicalbook.com

One-Pot Bromination and Esterification : An alternative route starts from 2-naphthoic acid. In a one-pot process, 2-naphthoic acid is mixed with methanol and a catalyst under pressure. A solution of sodium bromide and benzenesulfonic acid is added, followed by the controlled addition of sodium hypobromite (B1234621) solution. guidechem.com This method achieves both bromination of the naphthalene ring at the 6-position and esterification of the carboxylic acid in a single process, with a reported molar yield of 98.3%. guidechem.com

From 2-Bromonaphthalene (B93597) : It is also possible to synthesize the target ester starting from 2-bromonaphthalene through steps involving acetylation and subsequent hydrolysis. guidechem.com

From 2-Hydroxy-6-methylnaphthalene : A multi-step synthesis starts with the cost-effective 2-hydroxy-6-methylnaphthalene. google.com This starting material is first brominated to give 2-bromo-6-methylnaphthalene. This intermediate is then oxidized using molecular oxygen in the presence of a heavy metal catalyst to form 6-bromo-2-naphthalenecarboxylic acid, which is finally esterified to yield the desired product. google.com

Starting MaterialKey ReagentsProductReported YieldReference
6-Bromo-2-naphthalenecarboxylic acidMethanol, H₂SO₄ (cat.)Methyl 6-bromo-2-naphthoate100% chemicalbook.com
2-Naphthoic acidMethanol, NaBr, Benzenesulfonic acid, NaOBrMethyl 6-bromo-2-naphthoate98.3% guidechem.com
2-Hydroxy-6-methylnaphthalene1. Brominating agent 2. O₂, Catalyst 3. Methanol, AcidMethyl 6-bromo-2-naphthoate90.1% (esterification step) google.com
2-BromonaphthaleneAcetylation followed by hydrolysisMethyl 6-bromo-2-naphthoateNot specified guidechem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the adamantyl-phenyl and the naphthyl fragments, representing the key convergent step in the synthesis of the Adapalene precursor. google.com The Suzuki-Miyaura coupling is a particularly effective method. researchgate.net

In this approach, the 1-(5-bromo-2-methoxyphenyl)adamantane core is converted into an organoboron derivative, such as 3-(1-adamantyl)-4-methoxyphenylboronic acid. researchgate.net This boronic acid is then reacted with Methyl 6-bromo-2-naphthoate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., SPhos). researchgate.net The reaction requires a base (e.g., K₂CO₃, K₃PO₄) and is typically run in a mixture of solvents like toluene (B28343) and water. This method has been shown to produce the coupled product, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, in high yields (up to 88%). researchgate.net

Another patented variation employs a 3-Adamantyl-4-methoxyphenyl potassium trifluoroborate salt, which is coupled with Methyl 6-bromo-2-naphthoate using a palladium-on-carbon (Pd/C) catalyst and a potassium hydroxide (B78521) base. google.com While nickel-based catalysts have also been used for this transformation, palladium catalysis remains a prevalent and highly efficient method for the functionalization of the naphthyl precursor. newdrugapprovals.orgresearchgate.net These catalytic methods are central to modern synthetic strategies for producing Adapalene and its analogs. nih.govrsc.org

Convergent Coupling Strategies for the Final Adapalene Intermediate

The final step in assembling the carbon skeleton of adapalene methyl ester involves the cross-coupling of two key precursors: an activated derivative of 1-(1-adamantyl)-4-methoxybenzene and a derivative of methyl 2-naphthoate. The most common approaches utilize organometallic chemistry, specifically Negishi and Suzuki-Miyaura cross-coupling reactions.

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comwikipedia.org This method has been a cornerstone in various syntheses of adapalene.

The general catalytic cycle involves an oxidative addition of the organic halide to the metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. numberanalytics.comillinois.edu In the synthesis of adapalene methyl ester, the process typically involves the coupling of an organozinc derivative of 1-(1-adamantyl)-4-methoxybenzene with methyl 6-bromo-2-naphthoate.

A common route starts with 1-(5-bromo-2-methoxyphenyl)adamantane, which is first converted to a Grignard reagent and then to its corresponding organozinc derivative. google.comnewdrugapprovals.org This organozinc species is then coupled with methyl 6-bromo-2-naphthoate. google.com Nickel-based catalysts, such as a complex of nickel(II) chloride and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are frequently employed for this transformation, yielding the desired adapalene methyl ester. google.comnewdrugapprovals.org One patented process reports a yield of 78% for this coupling step after purification. google.com

While effective, traditional Negishi couplings for adapalene synthesis present challenges for industrial-scale production. These include the strict requirement for anhydrous conditions due to the moisture-sensitivity of Grignard reagents, the potential for exothermic reactions, and the formation of dimer impurities that complicate purification. newdrugapprovals.org To address these issues, process improvements have been investigated. One such improvement involves the direct conversion of the Grignard reagent using a dual catalytic system of both palladium chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] and zinc chloride (ZnCl₂), which has been shown to produce high yields. researchgate.net

Table 1: Representative Conditions for Negishi Cross-Coupling in Adapalene Synthesis
Reactant 1Reactant 2Catalyst SystemReported YieldKey ConsiderationsReference
Organozinc derivative of 1-(1-adamantyl)-4-methoxybenzeneMethyl 6-bromo-2-naphthoateNiCl₂/dppe complex78%Requires formation of organozinc from Grignard reagent; exothermic. google.com
Grignard reagent of 1-(5-bromo-2-methoxyphenyl)adamantaneMethyl 6-bromo-2-naphthoatePdCl₂(PPh₃)₂ / ZnCl₂HighDirect conversion of Grignard reagent; improved scalability. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. fujifilm.comnih.gov

In the context of adapalene synthesis, the Suzuki-Miyaura reaction typically involves the coupling of 4-methoxy-3-(1-adamantyl)phenylboronic acid with a suitably activated naphthalene derivative. The catalytic cycle proceeds through three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronic acid (assisted by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

One patented approach utilizes a Suzuki coupling between 4-methoxy-3-adamantyl-phenylboronic acid and methyl 6-tosyl-naphthalene-2-carboxylate. google.com Interestingly, this process employs a nickel(II) chloride catalyst with tris(hydroxypropyl)phosphine (B1588583) as a ligand in a mixture of THF and water, achieving yields between 82% and 90%. google.com Other protocols use more conventional palladium catalysts, such as palladium acetate (B1210297) with a biarylphosphine ligand, to couple the boronic acid with 6-bromo-2-naphthoic acid. newdrugapprovals.org The choice of catalyst, ligand, base, and solvent system is crucial and can significantly impact reaction efficiency and yield. youtube.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling in Adapalene Synthesis
Boronic Acid/EsterNaphthalene DerivativeCatalyst SystemBaseReported YieldReference
4-methoxy-3-adamantyl-phenylboronic acidMethyl 6-tosyl-naphthalene-2-carboxylateNiCl₂ / tris(hydroxypropyl)phosphineK₂CO₃82-90% google.com
3-adamantyl-4-methoxyphenyl boronic acid6-bromo-2-naphthoic acidPalladium acetate / 2-(dicyclohexyl-phosphino)biphenylInorganic baseNot specified newdrugapprovals.org

Research into more efficient and robust catalytic systems for cross-coupling reactions is ongoing. For adapalene synthesis, innovations include the use of dual metal catalysts and nanoparticle-based systems.

Dual Metal Catalysts: As mentioned in the Negishi section, a system employing both palladium and zinc [PdCl₂(PPh₃)₂ / ZnCl₂] has been used to directly convert a Grignard reagent to the final coupled product, streamlining the process by avoiding the separate isolation of the organozinc intermediate. newdrugapprovals.orgresearchgate.net This approach combines the catalytic activity of palladium with the transmetalating properties of zinc reagents.

Nanoparticle Catalysts: Heterogeneous catalysts, particularly those based on metal nanoparticles, offer significant advantages, including high catalytic activity and ease of separation and recycling, which is crucial for reducing product contamination and cost. mdpi.com Palladium nanoparticles supported on materials like nanodiamonds have demonstrated superb activity in Suzuki-Miyaura reactions, often under mild conditions and without toxic solvents. mdpi.comresearchgate.net While specific applications to adapalene are not widely published, the success of these catalysts in related biaryl syntheses suggests their potential applicability. researchgate.net For instance, palladium nanoparticles can be generated in situ or immobilized on supports like PTFE, allowing for catalyst recycling at very low (ppm) levels. researchgate.netresearchgate.net

Advanced Ligand Systems: The development of highly active ligands has enabled catalyst loadings to be significantly reduced. N-heterocyclic carbene (NHC) palladium complexes, for example, have shown remarkable performance in Suzuki couplings, allowing for the efficient coupling of even challenging substrates like aryl chlorides at low catalyst concentrations. st-andrews.ac.ukresearchgate.net

Control of Reaction Stereochemistry and Regiochemistry (if applicable)

For the synthesis of adapalene, regiochemistry is a critical consideration, while stereochemistry is not, as the final molecule is achiral. The primary goal is to ensure the formation of the carbon-carbon bond at the correct positions: between C-3 of the adamantyl-substituted phenyl ring and C-6 of the naphthalene ring.

This control is not typically achieved during the cross-coupling step itself, but rather through the careful synthesis of the precursors with the correct substitution patterns. The regioselectivity of the final product is dictated by the specific placement of the halide (e.g., bromine) or activating group (e.g., boronic acid, tosylate) on each of the coupling partners.

For example, the synthesis of the key precursor 1-(5-bromo-2-methoxyphenyl)adamantane relies on a regioselective Friedel-Crafts reaction between 4-bromoanisole and 1-adamantanol. newdrugapprovals.orgresearchgate.net The directing effects of the existing methoxy and bromo groups on the anisole (B1667542) ring guide the bulky adamantyl group to the desired position. By using these precisely functionalized building blocks—such as 1-(5-bromo-2-methoxyphenyl)adamantane and methyl 6-bromo-2-naphthoate—the subsequent cross-coupling reaction proceeds with inherent regiocontrol, as the reaction occurs only at the activated C-Br sites.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to pharmaceutical manufacturing is essential for minimizing environmental impact and improving process safety and efficiency. numberanalytics.com In the synthesis of adapalene and its intermediates, several strategies align with these principles.

Use of Greener Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For example, performing Suzuki-Miyaura reactions in a mixture of ethanol (B145695) and water reduces reliance on volatile organic compounds. st-andrews.ac.uk Water is particularly attractive as a solvent because it is non-toxic, non-flammable, and inexpensive. st-andrews.ac.uk

Process Simplification and Waste Reduction: A key development in the synthesis of an adapalene precursor was the use of a recyclable ion-exchange sulfonic acid resin as a catalyst for the initial Friedel-Crafts reaction, creating a nearly waste-free process. researchgate.net Additionally, simplifying purification steps, for instance by replacing column chromatography with recrystallization, significantly reduces solvent consumption and waste generation. researchgate.net

Sustainable Feedstocks: While the chemical synthesis of adapalene from petrochemical sources remains standard, the broader field of retinoid production is seeing a shift towards sustainable methods. drpress.org Bio-manufacturing through precision fermentation is being used to produce other retinoids from renewable carbon sources, a trend that could influence future synthetic strategies for complex molecules like adapalene. synbiobeta.commdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily the hydrogen (¹H) and carbon-13 (¹³C) isotopes, to map out the carbon-hydrogen framework of a molecule.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-Bromo-2-methoxyphenyl Adapalene (B1666599) would display a series of signals, each corresponding to a unique set of protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal reveals the number of protons it represents. Spin-spin coupling between adjacent protons results in signal splitting (multiplicity), which provides information about neighboring protons.

Key expected signals in the ¹H NMR spectrum would include those from the aromatic protons on the naphthyl and bromo-methoxyphenyl rings, the methoxy (B1213986) group protons (appearing as sharp singlets), the methyl ester protons (also a sharp singlet), and the characteristic complex signals of the rigid adamantane (B196018) cage protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing high resolution.

For Methyl 5-Bromo-2-methoxyphenyl Adapalene, distinct signals would be expected for the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic rings, the sp³-hybridized carbons of the adamantane cage, and the carbons of the methoxy and methyl ester groups. The carbon attached to the bromine atom would also show a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted chemical shift ranges based on known values for Adapalene and related substituted aromatic compounds. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Naphthyl & Phenyl)7.0 - 8.5110 - 150
Adamantane Protons1.8 - 2.530 - 50
Methoxy Protons (-OCH₃)3.8 - 4.055 - 60
Methyl Ester Protons (-COOCH₃)3.9 - 4.150 - 55
Ester Carbonyl Carbon (C=O)N/A165 - 175

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure of complex molecules by revealing through-bond and through-space correlations between nuclei. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. princeton.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, allowing for the tracing of proton networks within the molecule, such as the interconnected protons on the aromatic rings and within the adamantane structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. princeton.eduyoutube.com This is a powerful tool for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). princeton.eduyoutube.com HMBC is crucial for piecing together different fragments of the molecule. For instance, it can show correlations from the methoxy protons to the aromatic carbon they are attached to, or from the adamantane protons to the carbons of the attached aromatic rings, thus confirming the connectivity of the major structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space proximity of protons, typically within 5 Å. princeton.eduyoutube.com This is particularly useful for determining stereochemistry and the three-dimensional arrangement of the molecule. For this compound, NOESY could confirm the spatial relationship between the bromo-methoxyphenyl group and the adamantane cage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

HRMS can determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass. For this compound (C36H35BrO4), HRMS would confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and provide an exact mass measurement that matches the calculated value, leaving no ambiguity as to the elemental composition.

In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment (daughter or product) ions are analyzed. mdpi.com This process provides detailed insights into the structure of the molecule by revealing its weakest bonds and most stable fragments. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the methyl ester group, cleavage of the bond connecting the adamantane and phenyl rings, and fragmentation of the adamantane cage itself. mdpi.com This data is instrumental in confirming the proposed structure and identifying related impurities.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Note: This table presents hypothetical fragmentation data based on the known structure.

Fragment Description Predicted m/z Significance
[M+H]⁺ (Molecular Ion)611/613Confirms molecular weight and presence of one Bromine atom.
Loss of -OCH₃580/582Fragmentation of the ester group.
Loss of -COOCH₃552/554Loss of the entire methyl ester functional group.
Cleavage at adamantane-phenyl bondVariesIndicates the connection point of the major structural moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

Infrared (IR) Spectroscopy: An IR spectrum shows the absorption of infrared radiation by a molecule as a function of frequency. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. nih.gov For instance, a strong absorption band around 1700-1730 cm⁻¹ would indicate the C=O stretch of the ester group. plos.org Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the aromatic and aliphatic (adamantane) parts of the molecule. nih.govplos.org The C-O stretches of the ether and ester groups would likely appear in the 1000-1300 cm⁻¹ range, and vibrations associated with the substituted aromatic rings would be visible in the fingerprint region. nih.govplos.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic rings. Computational studies on related compounds have shown that Raman spectroscopy can provide vibrational frequency analysis that agrees satisfactorily with experimental results. sciforum.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a molecule like "this compound," which possesses a complex and rigid adamantyl cage linked to substituted aromatic rings, single-crystal X-ray diffraction would provide unequivocal proof of its stereochemistry and conformation in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined. nih.govmdpi.com

In the context of pharmaceutical research, where the specific arrangement of atoms can dictate a molecule's activity, X-ray crystallography is invaluable. nih.gov While specific single-crystal X-ray diffraction data for "this compound" is not publicly available, the principles of the technique are well-established.

Furthermore, X-ray Powder Diffraction (XRPD) is a related technique often employed in pharmaceutical sciences to characterize the polymorphic forms of a drug substance. google.comgoogle.com Different crystalline forms, or polymorphs, of the same compound can exhibit different physical properties, including solubility and stability. A patent for the parent compound, adapalene, describes the use of XRPD to distinguish between its amorphous and crystalline forms. google.comgoogle.com This is achieved by observing the presence of sharp peaks in the diffraction pattern for crystalline materials, versus a broad halo for amorphous solids. researchgate.net Should "this compound" exist in multiple crystalline forms, XRPD would be the primary tool for their identification and differentiation.

Table 1: Representative X-ray Powder Diffraction (XRPD) Parameters for Adapalene Polymorph Analysis (Based on methodology for related compounds)

ParameterValue/Description
InstrumentAutomatic Powder Diffractometer
Radiation SourceCuKα (λ = 1.5418 Å)
Scan Range (2θ)3 - 40°
Step Size0.03°
Dwell Time1 second per step

This table illustrates typical parameters that would be used for the XRPD analysis of "this compound," based on established methods for adapalene. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool in pharmaceutical development and quality control for assessing the purity of compounds and for isolating them from complex mixtures. For "this compound," HPLC is the standard method to quantify its purity and to detect and quantify any process-related impurities or degradation products. allmpus.com Several suppliers of this compound specify a purity of 95% or greater, as determined by HPLC. allmpus.com

The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. A detector, typically a UV-Vis or photodiode array (PDA) detector, is used to monitor the column effluent and generate a chromatogram, where each separated component appears as a peak. The area of the peak corresponding to "this compound" relative to the total area of all peaks provides a measure of its purity.

Numerous HPLC methods have been developed for adapalene and its related substances, which can be adapted for the analysis of "this compound". rjptonline.orgnih.govjuniperpublishers.com These methods typically employ a reversed-phase column (such as a C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like orthophosphoric acid or acetic acid) and organic solvents like acetonitrile (B52724) and/or methanol (B129727). rjptonline.orgnih.gov The method can be isocratic (constant mobile phase composition) or gradient (composition changes over time) to achieve optimal separation of all components. rjptonline.orgnih.gov

Table 2: Typical HPLC Method Parameters for the Analysis of Adapalene-Related Compounds (Based on published methods for adapalene and its impurities)

ParameterDescription
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) rjptonline.org
Mobile Phase Gradient mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric Acid) and organic solvents (e.g., Methanol, Acetonitrile, Tetrahydrofuran) rjptonline.org
Flow Rate 1.0 mL/min rjptonline.org
Column Temperature 25-30 °C rjptonline.orgnih.gov
Detection Wavelength 260-272 nm (using a PDA detector) rjptonline.orgnih.gov
Injection Volume 20 µL rjptonline.org

This table represents a composite of typical HPLC conditions that would be suitable for the purity assessment of "this compound."

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common hyphenated technique used in pharmaceutical analysis for impurity identification. researchgate.net It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information, which is critical for identifying unknown impurities. Tandem mass spectrometry (LC-MS/MS) can further fragment the ions to provide structural information. shd-pub.org.rsdistantreader.org

For "this compound" (C36H35BrO4, MW: 611.56), LC-MS would be used to confirm the molecular weight of the main peak and to obtain the molecular weights of any co-eluting impurities. The characteristic isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br isotopes) would be readily observable in the mass spectrum, aiding in the identification of bromine-containing molecules. spectroscopyonline.com Although specific LC-MS data for this compound is not available, methods developed for adapalene demonstrate the utility of this technique. distantreader.orgresearchgate.netgtu.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally reserved for volatile and thermally stable compounds. europeanpharmaceuticalreview.com Given the high molecular weight and likely low volatility of "this compound," GC-MS would not be the primary analytical method for the intact molecule. However, it could be employed for the analysis of more volatile starting materials or potential degradation products. nih.gov For instance, the analysis of halogenated aromatic compounds by GC-MS is a well-established field. nih.govacs.org The technique separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer for detection and identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds as they are separated. nih.goviosrphr.org This is particularly useful for the definitive structural elucidation of unknown impurities or degradation products without the need for their physical isolation. researchgate.netspectroscopyonline.comresearchgate.net The sample flows from the LC column into a special flow cell within the NMR spectrometer. While less sensitive than MS, NMR provides unparalleled detail about the chemical environment of each atom in a molecule. nih.gov For a complex structure like "this compound," LC-NMR could be used in a "stop-flow" mode, where the chromatographic flow is paused to allow for the acquisition of more advanced, two-dimensional NMR spectra (e.g., COSY, HSQC) on a peak of interest, providing unambiguous structural confirmation. nih.gov

Table 3: Overview of Hyphenated Techniques for the Analysis of "this compound"

TechniquePrimary ApplicationKey Information Provided
LC-MS/MS Purity analysis and impurity identificationMolecular weight and structural fragments of the main compound and impurities. shd-pub.org.rsdistantreader.org
GC-MS Analysis of volatile starting materials or degradation productsIdentification of volatile and thermally stable related substances. europeanpharmaceuticalreview.comnih.gov
LC-NMR Definitive structural elucidation of unknown impuritiesComplete structural information of separated components without the need for isolation. nih.goviosrphr.org

Theoretical and Computational Chemistry Studies of Methyl 5 Bromo 2 Methoxyphenyl Adapalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for relatively large molecules like Methyl 5-Bromo-2-methoxyphenyl Adapalene (B1666599). DFT calculations would be employed to determine the optimized ground state geometry of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms.

Table 1: Illustrative Electronic Properties of Methyl 5-Bromo-2-methoxyphenyl Adapalene from DFT Calculations

PropertyDescriptionExpected Influence of Substituents
Total Energy The minimum energy of the molecule in its optimized geometry, indicating its thermodynamic stability.The bromo and methoxy (B1213986) groups would alter the energy compared to unsubstituted Adapalene.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability.The electron-donating methoxy group would likely raise the HOMO energy.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability.The electron-withdrawing bromine atom may lower the LUMO energy.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and electronic excitation energy.The combined effects of the substituents would modulate the gap, potentially reducing it and increasing reactivity. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.The electronegative bromine and oxygen atoms would lead to a significant dipole moment.

Note: This table is illustrative of the types of data obtained from DFT calculations and does not represent actual computed values.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. arxiv.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties. researchgate.net

For this compound, ab initio calculations could be used to:

Validate DFT results: By comparing the geometries and energies obtained from a high-level ab initio method with those from DFT, the accuracy of the chosen functional in DFT can be assessed.

Predict excited state properties: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) can be used to study the electronic excited states of the molecule. This is important for understanding its photostability and predicting its UV-Vis absorption spectrum. nih.gov

Calculate accurate ionization potentials and electron affinities: High-level ab initio methods can provide very precise values for these fundamental electronic properties, which are crucial for understanding potential reaction pathways, such as those involving electron transfer. semanticscholar.org

The choice of ab initio method involves a trade-off between accuracy and computational cost. For a molecule of this size, methods like MP2 might be feasible for geometry optimization and energy calculations, while more accurate but costly methods like CCSD(T) could be used for single-point energy calculations on the optimized geometry. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity and physical properties. This compound possesses several rotatable single bonds, leading to a complex conformational landscape.

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. Exploring the PES allows for the identification of all stable conformers (local minima) and the transition states (saddle points) that connect them. For this compound, the key dihedral angles to consider would be those connecting the naphthyl group to the phenyl ring and the adamantyl group to the phenyl ring.

A systematic search of the PES could be performed by rotating these bonds incrementally and calculating the energy at each step using a computationally efficient method like molecular mechanics or semi-empirical methods, followed by geometry optimization of the identified low-energy structures using DFT. The results would provide the relative energies of different conformers, allowing for the determination of the most populated conformations at a given temperature.

The substituents on the phenyl ring—the bromine atom and the methoxy group—play a significant role in determining the preferred conformation of this compound. Their influence is twofold:

Steric Effects: The size of the bromine atom and the methoxy group can create steric hindrance, which restricts rotation around the single bonds and favors conformations that minimize repulsive interactions with adjacent parts of the molecule, such as the adamantyl group. longdom.org

Electronic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine atom can influence the electronic distribution and intramolecular interactions, such as non-covalent CH-π interactions, which can stabilize certain conformations over others. nih.gov

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. researchgate.net By simulating the motion of the atoms over time, MD can explore the accessible conformational space and reveal how the molecule flexes and changes shape in different environments (e.g., in a solvent). Analysis of the MD trajectory would show the relative populations of different conformers and the timescales of transitions between them. rsc.org

Table 2: Factors Influencing the Conformation of this compound

FactorDescriptionExpected Impact
Dihedral Angle (Naphthyl-Phenyl) Rotation around the bond connecting the two aromatic rings.Influenced by steric hindrance between the rings and electronic effects of the substituents.
Dihedral Angle (Phenyl-Adamantyl) Rotation around the bond connecting the phenyl ring and the bulky adamantyl group.Highly restricted due to the significant steric bulk of the adamantyl group.
Bromo Substituent A relatively large, electron-withdrawing halogen atom.Creates steric bulk and influences the rotational barrier through electronic repulsion/attraction.
Methoxy Substituent An electron-donating group with a specific spatial orientation.Can influence conformation through both steric and electronic effects, potentially forming weak intramolecular hydrogen bonds.

Note: This table outlines the key structural considerations for conformational analysis.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For this compound, this could be applied to its synthesis.

A key step in the synthesis of Adapalene and its derivatives often involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the bond between the naphthyl and phenyl rings. acs.orggoogle.com Computational modeling could be used to elucidate the mechanism of such a reaction for this specific derivative.

The process would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (e.g., a bromo-methoxyphenyl-adamantane derivative and a naphthyl boronic acid derivative) and the final product.

Transition State Searching: Identifying the transition state structure for the rate-determining step of the reaction (e.g., oxidative addition, transmetalation, or reductive elimination in a palladium-catalyzed cycle). This is a high-energy structure that represents the barrier to the reaction.

Reaction Pathway Mapping: Connecting the reactants, transition state, and products by following the intrinsic reaction coordinate (IRC) to ensure the identified transition state correctly links the desired minima on the potential energy surface.

Transition State Characterization and Energy Barrier Calculations

While specific experimental studies on the synthesis of this compound are not publicly available, theoretical chemistry offers methods to predict its reactivity and the energetic feasibility of its formation. Transition state theory is a cornerstone of these computational investigations, allowing for the characterization of the high-energy structures that molecules must pass through during a chemical reaction.

The synthesis of adapalene and its derivatives typically involves key bond-forming reactions, such as Suzuki-Miyaura coupling. researchgate.net Computational models, particularly those employing density functional theory (DFT), can be used to map the potential energy surface of such reactions. This mapping helps in identifying the geometry of the transition state and calculating the activation energy barrier. A lower energy barrier suggests a more facile reaction. For a hypothetical synthesis of this compound, a crucial step would be the coupling of a boronic acid derivative of the 5-bromo-2-methoxyphenyl-adamantane moiety with a suitable naphthoic acid ester.

Table 1: Hypothetical Energy Barrier Calculations for a Key Synthetic Step

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
C-C bond formation via Suzuki-Miyaura coupling between an aryl boronic acid and an aryl halideDFT (B3LYP/6-31G)15-25
Oxidative addition of Palladium(0) to the aryl halideDFT (B3LYP/6-31G)10-15
Reductive elimination to form the final productDFT (B3LYP/6-31G*)5-10
Note: This data is illustrative and based on typical values for similar reactions, not on specific calculations for this compound.

These calculations provide insights into the reaction mechanism and can help in optimizing reaction conditions, such as the choice of catalyst and temperature, to improve yield and efficiency.

Solvation Models and Environmental Effects in silico

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to simulate these environmental effects. nih.gov These models can be broadly categorized into explicit solvent models, where individual solvent molecules are included in the simulation, and implicit solvent models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. primescholars.com

For a molecule like this compound, understanding its behavior in different solvents is crucial for predicting its solubility and stability. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can calculate the free energy of solvation, providing a measure of how favorably a solute dissolves in a particular solvent. nih.govprimescholars.com

Table 2: Predicted Solvation Free Energies for a Hypothetical Adapalene Derivative in Various Solvents

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol) using PCM
Water78.4-5.8
Dimethyl Sulfoxide (DMSO)46.7-8.2
Ethanol (B145695)24.6-7.1
Dichloromethane8.9-6.5
Toluene (B28343)2.4-4.3
Note: This data is illustrative and based on general principles of solvation for similar aromatic compounds.

These theoretical predictions can guide the selection of appropriate solvents for synthesis, purification, and formulation, without the need for extensive experimental screening. researchgate.net

Theoretical Ligand-Receptor Interaction Simulations

Adapalene and its analogs are known to interact with retinoic acid receptors (RARs), which are nuclear hormone receptors that regulate gene transcription. nih.govnih.gov Theoretical simulations of ligand-receptor interactions can predict the binding affinity and mode of a novel compound like this compound, offering insights into its potential biological activity while avoiding any clinical interpretation.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor recognition. nih.govplos.org

Table 3: Predicted Interactions from a Hypothetical Molecular Docking Simulation of this compound with RARγ

Interacting Residue in RARγType of InteractionPredicted Distance (Å)
Ser289Hydrogen Bond with the ester carbonyl oxygen2.9
Arg278Pi-Cation interaction with the naphthyl ring4.5
Leu309Hydrophobic interaction with the adamantyl cage3.8
Cys285Hydrophobic interaction with the adamantyl cage4.1
Ile272Hydrophobic interaction with the bromophenyl ring3.9
Note: This data is hypothetical and for illustrative purposes only.

The results of such simulations provide a detailed, three-dimensional model of the ligand-receptor complex, highlighting the key interactions that stabilize the bound state.

Energetic Analysis of Theoretical Interactions

Beyond predicting the binding pose, computational methods can also provide a quantitative estimate of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). These energetic analyses are crucial for ranking potential ligands and prioritizing them for further investigation. mdpi.comnih.gov

The binding free energy is typically calculated using scoring functions within the docking software or through more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations on the docked poses. These calculations consider various energetic contributions, including van der Waals interactions, electrostatic interactions, and the energy penalty of desolvation upon binding.

Table 4: Hypothetical Energetic Analysis of the Interaction between this compound and RARγ

Energy ComponentPredicted Energy Contribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-15.8
Desolvation Energy+20.5
Total Binding Free Energy -40.5
Note: This data is illustrative and based on typical values from MM/GBSA calculations for similar ligand-receptor complexes.

A more negative binding free energy indicates a stronger and more stable interaction between the ligand and the receptor. This energetic analysis, combined with the binding mode prediction, provides a comprehensive theoretical assessment of the ligand's potential to interact with its target receptor.

Chemical Transformations and Derivatization Studies of Methyl 5 Bromo 2 Methoxyphenyl Adapalene

Modification of the Bromine Moiety for Further Functionalization

The aryl bromide functionality is a versatile handle for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

The carbon-bromine (C-Br) bond on the phenyl ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This methodology is highly efficient for creating biaryl structures and introducing diverse functional groups. nih.govresearchgate.net For Methyl 5-Bromo-2-methoxyphenyl Adapalene (B1666599), this would involve reacting the compound with a selected boronic acid in the presence of a palladium catalyst and a base.

The general applicability of Suzuki coupling to aryl bromides suggests that the bromine atom on the compound can be replaced by various aryl, heteroaryl, alkenyl, or alkyl groups, depending on the boronic acid used. nih.govmdpi.com The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a robust method for diversification. nih.gov

Beyond palladium catalysis, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives, particularly for forming C(sp²)–C(sp³) bonds. nih.gov A Ni/photoredox dual catalytic system, for example, could be employed to couple the aryl bromide moiety with aliphatic radical precursors derived from sources like acetals, effectively installing alkyl groups at the position of the bromine atom. nih.govresearchgate.net

Below is a table summarizing typical conditions for the Suzuki-Miyaura cross-coupling of aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Component Example Reagents Role Citations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Facilitates catalytic cycle mdpi.comuzh.ch
Base K₃PO₄, K₂CO₃, Ag₂CO₃, Cs₂CO₃ Activates boronic acid, neutralizes HX mdpi.comnih.gov
Solvent 1,4-Dioxane/H₂O, Toluene (B28343), 2-MeTHF Reaction medium nih.govresearchgate.net

| Boron Source | Arylboronic acids, Arylboronic esters | Provides the coupling partner | nih.govuzh.ch |

While cross-coupling reactions are more common for functionalizing aryl halides, nucleophilic substitution offers an alternative pathway. Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like the one in Methyl 5-Bromo-2-methoxyphenyl Adapalene is generally challenging due to the high strength of the C-Br bond. However, under specific conditions, such as with highly reactive nucleophiles or in the presence of a catalyst, the bromine atom can be displaced.

Studies on other brominated compounds have shown that nucleophiles such as thiocyanates (KSCN), sulfides (Na₂S), and azides (NaN₃) can displace bromine atoms on surfaces, suggesting these transformations could be applied to the target molecule to introduce sulfur- or nitrogen-containing functional groups. researchgate.net Photoinitiated electron transfer reactions have also been shown to facilitate nucleophilic substitution on certain brominated organic molecules. nih.gov However, these methods are generally less versatile and predictable than metal-catalyzed cross-coupling for this type of substrate. researchgate.net

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy (-OCH₃) group on the phenyl ring is another key site for chemical modification, primarily through cleavage of the ether bond.

The O-demethylation of the methoxy group is a critical transformation that converts the methoxyphenyl moiety into a hydroxyphenyl (phenolic) group. This reaction is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. Other Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are also commonly used. nih.govepo.org The choice of reagent can be crucial, as some Lewis acids can selectively cleave methoxy groups that are ortho to another coordinating group, a feature relevant to the 2-methoxy substitution pattern of the target compound. nih.gov

Table 2: Common Reagents for Demethylation of Aryl Methoxy Groups

Reagent Class Specific Reagent(s) Typical Conditions Citations
Lewis Acids BBr₃, AlCl₃, BCl₃ Anhydrous solvent (e.g., DCM) at low temp. nih.gov
Proton Acids HBr, HI Refluxing with aqueous acid libretexts.orgmasterorganicchemistry.com
Organosulfur L-methionine in methanesulfonic acid High temperature

| Iodide-Based | AlI₃ (generated in situ) | Acetonitrile (B52724) solvent | sciencemadness.org |

Ether cleavage is the fundamental reaction for achieving the hydroxylation of the 2-methoxyphenyl ring. As mentioned, treating the compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. libretexts.org The mechanism for the cleavage of aryl alkyl ethers involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This process invariably yields the corresponding phenol (B47542) and methyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org Therefore, this strategy reliably converts the 2-methoxyphenyl group into a 2-hydroxyphenyl group, introducing a phenolic hydroxyl functionality that can be used for further derivatization.

Process Chemistry and Scalability Research for Adapalene Intermediates

Optimization of Reaction Conditions for Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction parameters to ensure safety, reproducibility, and high yield.

The crucial carbon-carbon bond formation in Adapalene (B1666599) synthesis is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura reactions. The efficiency of these reactions is highly dependent on the catalyst system employed.

Initial syntheses utilized a nickel-based catalyst, specifically a [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE) complex, for the coupling of an organozinc derivative with methyl 6-bromo-2-naphthoate. google.com However, process development has led to the exploration of more efficient palladium-based systems. For instance, a high-yield process was developed using a combination of both PdCl₂(PPh₃)₂ and ZnCl₂ for the direct conversion of the Grignard reagent, which avoids the separate preparation of the stoichiometric organozinc compound. newdrugapprovals.orgresearchgate.netacs.org

Further refinements have involved the use of novel Pd-Zn double metal catalysts. newdrugapprovals.orgquickcompany.in In Suzuki-Miyaura coupling approaches, catalysts like palladium acetate (B1210297) are used in conjunction with specific phosphine (B1218219) ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) to facilitate the reaction between 3-adamantyl-4-methoxyphenyl boronic acid and 6-bromo-2-naphthoic acid. google.com The optimization of catalyst loading is critical; sufficient catalyst is needed for efficient conversion, but excessive amounts increase costs and the burden of removal from the final product. The choice of ligand is also crucial, as it influences the stability and activity of the catalyst, thereby affecting reaction yields and impurity profiles. researchgate.net

Table 1: Catalyst Systems in Adapalene Intermediate Synthesis

Coupling Reaction Catalyst Ligand Key Features
Negishi Coupling NiCl₂ DPPE (bis(diphenylphosphino)ethane) Used in early synthetic routes. google.com
Negishi Coupling PdCl₂/ZnCl₂ PPh₃ (Triphenylphosphine) Allows for direct conversion of the Grignard reagent, improving efficiency. researchgate.netacs.org
Negishi Coupling Pd-Zn double metal catalyst Not specified Described as a novel catalyst for the coupling reaction. newdrugapprovals.orgquickcompany.in
Suzuki-Miyaura Coupling Palladium Acetate 2-(dicyclohexylphosphino)biphenyl Used for coupling with a boronic acid derivative. google.com

Solvent choice plays a pivotal role in reaction success, influencing solubility, reaction rates, temperature control, and product isolation. In the synthesis of Adapalene intermediates, Tetrahydrofuran (THF) is a commonly used solvent, particularly for the formation of the Grignard reagent and for the subsequent coupling reaction. google.comquickcompany.in

However, for purification and large-scale handling, other solvents are preferred. Toluene (B28343) has been identified as a suitable solvent that simplifies the purification process, allowing for recrystallization to replace laborious and expensive column chromatography. newdrugapprovals.orgresearchgate.netacs.org Acetone is often used during the methylation step to produce 2-(1-adamantyl)-4-bromoanisole. newdrugapprovals.org For product isolation and purification, solvent mixtures are frequently employed. For example, a mixture of THF and n-heptane is used to precipitate the pure final product. google.com Methanol (B129727) is also used for washing and precipitation steps to remove impurities. google.com The process of isolating the adapalene methyl ester intermediate often involves suspending the crude product in THF, adding toluene, heating to reflux, and then cooling to crystallize the product, which is subsequently washed with toluene and methanol. google.com While the literature extensively covers solvent selection for optimizing yield and purity, detailed information on solvent recovery and recycling protocols for these specific processes is less commonly published but remains a critical consideration for green and cost-effective industrial production.

Precise temperature control is paramount for managing the exothermic nature of certain reaction steps and minimizing the formation of impurities. The formation of the Grignard reagent from 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) is initiated by heating to approximately 35-45°C. google.com The subsequent coupling reaction is often conducted at elevated temperatures, ranging from 50°C to the reflux temperature of the solvent, to ensure a reasonable reaction rate. quickcompany.ingoogle.com For example, one process describes heating the coupling mixture at reflux for approximately 24 hours. newdrugapprovals.org

Conversely, cooling is critical during product isolation and purification. After the reaction is complete, the mixture is typically cooled to 15°C or even 0-5°C to maximize the precipitation of the desired product and enhance yield. newdrugapprovals.orgquickcompany.in Careful control of the addition rate of reagents is also a method of managing the reaction temperature, especially during the exothermic Grignard formation and coupling steps, which is crucial for safety on an industrial scale. google.com While pressure is not typically a key variable in these specific liquid-phase reactions, maintaining atmospheric pressure under an inert atmosphere (e.g., nitrogen) is standard practice to prevent side reactions with air and moisture.

Continuous Flow Chemistry and Microreactor Technology Applications

Continuous flow chemistry is emerging as a powerful technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. youtube.com This technology is particularly well-suited for processes involving highly exothermic reactions or unstable intermediates. rsc.org

In the context of Adapalene synthesis, the scalability of a flow procedure has been demonstrated for the preparation of a common starting material. researchgate.net By scaling out the reactor size and using static mixers, researchers can increase productivity without sacrificing yield. researchgate.net The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps, such as continuous liquid-liquid extraction, which can remove water-soluble byproducts and high-boiling solvents, simplifying workup and purification. youtube.com Although specific applications directly to the "Methyl 5-Bromo-2-methoxyphenyl Adapalene" intermediate coupling are not detailed in the provided results, the successful application to related starting materials and the general trends in the pharmaceutical industry suggest its high potential for optimizing Adapalene intermediate synthesis. rsc.org

Impurity Profiling and Control in Intermediate Synthesis

A critical aspect of developing a large-scale synthetic process is the identification, characterization, and control of impurities. In the synthesis of Adapalene, impurities can arise from various stages.

During the Friedel-Crafts reaction to create the adamantyl-bromophenol precursor, a disubstituted adamantane (B196018) byproduct can form. jocpr.com The final Negishi coupling step is also a source of significant impurities. Dimer impurities, such as 3,3′-diadamantyl-4,4′-dimethoxybiphenyl, can form from the homocoupling of the organozinc intermediate. google.comnewdrugapprovals.org Another impurity, methyl 6-(6-methoxycarbonylnaphthalen-2-yl)naphthalene-2-carboxylate, results from the homocoupling of the methyl 6-bromo-2-naphthoate starting material. nih.govnih.gov

Controlling these impurities is essential for achieving the high purity required for pharmaceutical use. Strategies for control include:

Optimizing Reaction Conditions: Adjusting temperature and reagent stoichiometry can minimize byproduct formation. jocpr.com

Solvent Selection: The choice of solvents can inhibit the formation of certain impurities. The low solubility of dimeric byproducts in most solvents necessitates careful selection to prevent their formation during the manufacturing process. newdrugapprovals.org

Purification Methods: While column chromatography is effective, it is expensive and laborious for industrial scale. google.com Therefore, robust recrystallization procedures have been developed using solvents like toluene, THF, and methanol to effectively remove impurities. google.comnewdrugapprovals.org

Chelating Agents: The use of EDTA-disodium salt dihydrate has been reported to ensure that the heavy metal content from the catalyst is within acceptable limits. newdrugapprovals.orgresearchgate.netacs.org

Table 2: Key Impurities and Control Strategies

Impurity Name Origin Control Strategy
Disubstituted Adamantane Friedel-Crafts Alkylation Control of reaction temperature. jocpr.com
3,3′-diadamantyl-4,4′-dimethoxybiphenyl Homocoupling of organozinc intermediate during Negishi coupling. Optimized reaction conditions and purification by recrystallization. google.comnewdrugapprovals.org
Methyl 6-(6-methoxycarbonylnaphthalen-2-yl)naphthalene-2-carboxylate Homocoupling of methyl 6-bromo-2-naphthoate during coupling. Optimized reaction conditions and purification. nih.gov
Heavy Metals Remnants from the transition metal catalyst. Treatment with EDTA-disodium salt dihydrate. researchgate.netacs.org

Development of Robust and Reproducible Synthetic Protocols

The culmination of research into reaction optimization, impurity control, and new technologies is the development of a robust and reproducible synthetic protocol suitable for pilot-plant and commercial-scale manufacturing. A successful pilot-scale process for Adapalene has been described, incorporating several key improvements over earlier lab-scale methods. researchgate.netacs.org

These improvements include:

The use of an acetic acid/sulfuric acid mixture for the Friedel-Crafts reaction to afford the 2-(1-adamantyl)-4-bromophenol (B123311) intermediate in quantitative yield. researchgate.netresearchgate.net

An optimized methylation step using dimethyl sulfate (B86663) that achieves a 95% yield. researchgate.netresearchgate.net

Direct conversion of the Grignard reagent into the coupled product, catalyzed by both PdCl₂(PPh₃)₂ and ZnCl₂, resulting in a high yield and simplifying the process. researchgate.netacs.org

Replacement of chromatographic purification with a more scalable recrystallization process using toluene. researchgate.netacs.org

Incorporation of a treatment step with EDTA-disodium salt dihydrate to control heavy metal content. researchgate.netacs.org

These strategies collectively contribute to a synthetic process that is not only high-yielding but also cost-effective, safer, and reproducible on a large scale, ensuring the consistent quality of the final active pharmaceutical ingredient. researchgate.net

Future Research Directions and Emerging Paradigms in Retinoid Intermediate Chemistry

Novel Synthetic Methodologies for Accessing Complex Retinoid Scaffolds

The construction of intricate molecular architectures, such as those found in Adapalene (B1666599) and its derivatives, has traditionally relied on well-established but often lengthy and resource-intensive synthetic sequences. The synthesis of Adapalene itself typically involves key steps like Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki couplings, to connect the adamantyl-phenyl and naphthoic acid moieties. newdrugapprovals.orgquickcompany.in For instance, a common route involves the preparation of 2-(1-adamantyl)-4-bromoanisole (also known as 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) ), which is then converted to an organometallic species for coupling with methyl 6-bromo-2-naphthoate . newdrugapprovals.orgquickcompany.ingoogle.com

Future research is focused on moving beyond these classical methods to develop more streamlined and versatile approaches. Key areas of investigation include:

Late-Stage Functionalization: Developing methods for C-H bond activation would allow for the direct modification of the retinoid scaffold at late stages of the synthesis. This would enable the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route from scratch.

Flow Chemistry: The use of continuous flow reactors is gaining traction for the synthesis of pharmaceutical intermediates. acs.org This technology allows for precise control over reaction parameters (temperature, pressure, reaction time), enhances safety, and facilitates scalability. An automated flow-based platform can integrate reaction screening and synthesis, generating thousands of data points on reaction variables to rapidly optimize conditions. acs.org

Photoredox Catalysis: Light-mediated reactions offer novel pathways for bond formation under mild conditions, often providing access to reactivity that is complementary to traditional thermal methods. This could be particularly useful for creating the sterically hindered bonds present in many third-generation retinoids.

Novel Coupling Strategies: While palladium- and nickel-catalyzed cross-couplings are workhorses in retinoid synthesis, research continues into developing more robust catalysts with broader substrate scopes and higher tolerance for functional groups. newdrugapprovals.org This includes the design of new ligands and the exploration of other transition metals to improve efficiency and reduce the cost of these pivotal transformations.

The table below summarizes and compares traditional and emerging synthetic strategies for complex retinoids.

Parameter Traditional Methods (e.g., Negishi/Suzuki Coupling) Emerging Methodologies (e.g., Flow Chemistry, C-H Activation)
Reaction Steps Often linear, multi-step sequences requiring intermediate isolation and purification. quickcompany.inPotentially fewer steps through late-stage functionalization; integrated synthesis and purification in flow systems. acs.org
Scalability Batch processes can be challenging and hazardous to scale up.More readily scalable with better safety profiles. acs.org
Efficiency Can suffer from lower overall yields due to the number of steps.Higher throughput and potentially improved yields through rapid optimization.
Flexibility Structural modifications often require a complete re-synthesis.Allows for rapid diversification of a core scaffold, ideal for creating analog libraries.
Conditions Often requires harsh reagents, high temperatures, or inert atmospheres. newdrugapprovals.orgGenerally milder reaction conditions, reducing energy consumption and waste.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

Key applications in retinoid intermediate chemistry include:

Retrosynthetic Analysis: AI-powered tools can analyze a complex target like a novel Adapalene analog and propose multiple viable retrosynthetic pathways. nih.govnih.gov These programs use deep learning to identify the most plausible disconnections, effectively mimicking the intuition of an experienced organic chemist but on a massive scale. pharmafeatures.comatomfair.com

Forward Reaction Prediction: For a given set of reactants and conditions, ML models can predict the likely products, including major and minor side-products. acs.orgnih.gov This is crucial for identifying reactions that might produce harmful or difficult-to-separate impurities, allowing chemists to prioritize more selective and efficient pathways. nih.gov

Reaction Condition Optimization: AI algorithms can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) by analyzing existing literature and experimental data. preprints.org This significantly reduces the time and resources spent on empirical, trial-and-error optimization.

Novel Intermediate Discovery: By exploring vast chemical spaces, AI can predict novel intermediates that could serve as the basis for new patent estates, creating a competitive advantage in drug discovery. atomfair.com

Stage Description AI/ML Tool
1. Target Definition A novel retinoid analog is designed for a specific therapeutic purpose.N/A (Human-driven)
2. Retrosynthesis The target molecule is deconstructed into simpler, commercially available precursors.Retrosynthesis prediction models (e.g., MCTS-based planners). nih.gov
3. Route Evaluation Proposed synthetic routes are ranked based on feasibility, cost, and complexity.Scoring functions and pathway optimization algorithms. preprints.org
4. Forward Prediction For each step in the chosen route, outcomes and potential byproducts are predicted.Sequence-to-sequence models, graph convolutional networks. acs.orgnih.gov
5. Condition Recommendation Optimal catalysts, solvents, and temperatures are suggested for each reaction.Condition prediction models. acs.org
6. Automated Synthesis The optimized route is executed using robotic flow chemistry platforms.AI-integrated laboratory automation. pharmafeatures.com

Advanced Analytical Techniques for Real-Time Monitoring of Complex Transformations

The synthesis of complex molecules like retinoid intermediates often involves sensitive reactions where slight deviations in conditions can lead to significant changes in yield and purity. Process Analytical Technology (PAT) aims to understand and control these processes by measuring critical parameters in real-time. mt.comdiscoveracs.org This data-rich approach allows for dynamic adjustments during the reaction, ensuring optimal outcomes and consistent quality. mt.com

Several advanced analytical techniques are central to this paradigm:

Spectroscopic Methods: In-situ spectroscopic tools provide continuous data streams without the need for manual sampling.

FTIR and Raman Spectroscopy: These techniques monitor the concentration of reactants, products, and intermediates by tracking changes in their characteristic vibrational modes. mt.comrsc.org They are powerful for studying reaction kinetics and identifying reaction endpoints.

Nuclear Magnetic Resonance (NMR): Real-time NMR monitoring, using specialized flow cells, can provide detailed structural information on species present in the reaction mixture, helping to elucidate complex reaction mechanisms. researchgate.net

Mass Spectrometry (MS): Online MS can be coupled to a reaction to provide real-time information on the molecular weight of components, making it highly effective for identifying products and by-products as they form. researchgate.nethideneurope.desciencedaily.com

Chromatographic Methods: Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can be automated for online analysis, providing quantitative data on the composition of complex reaction mixtures with high resolution and speed. mt.comdiscoveracs.org

Often, these techniques are used in combination (hyphenated methods) to provide a comprehensive, multi-faceted view of the reaction. researchgate.netnumberanalytics.com For example, coupling an online UPLC system with a mass spectrometer (LC-MS) allows for both the separation and identification of all components in a reaction mixture. researchgate.net Advanced data analysis strategies, including chemometrics and machine learning, are then used to interpret the large datasets generated by these techniques, turning raw data into actionable process knowledge. numberanalytics.com

Technique Information Provided Mode Application in Retinoid Synthesis
FTIR/Raman Functional group changes, concentration of species. rsc.orgIn-line / Real-timeMonitoring the progress of coupling reactions, ensuring complete conversion.
NMR Detailed molecular structure, identification of intermediates. researchgate.netOn-line / At-lineElucidating the mechanism of unexpected side reactions.
Mass Spectrometry Molecular weight of components, product confirmation. researchgate.nethideneurope.deOn-line / Real-timeDetecting the formation of the desired ester adduct and potential dimeric impurities.
UPLC/HPLC Quantitative composition of the mixture, purity assessment. mt.comOn-line / Off-lineQuantifying the purity of the Methyl 5-Bromo-2-methoxyphenyl Adapalene intermediate before the next step.

Computational Design of Theoretically Optimized Retinoid Precursors and Analogs

Before a single flask is touched in the lab, computational chemistry offers powerful tools to design and evaluate potential drug candidates and their synthetic precursors in silico. This rational design approach aims to optimize the properties of a molecule for a specific biological target, thereby increasing the probability of success and reducing the resources wasted on unpromising compounds. For retinoids, this often involves designing ligands with high affinity and selectivity for specific RAR or RXR subtypes. nih.govnih.gov

The computational design process typically involves several key steps:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor protein. nih.gov For a novel Adapalene analog, docking simulations can predict how it will fit into the ligand-binding pocket of an RAR subtype, providing insights into potential binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. nih.gov This provides a more dynamic picture of the binding event than static docking, helping to assess the stability of the interaction and the conformational changes that may occur upon binding.

Quantum Chemistry Calculations: These methods can be used to calculate the electronic properties of molecules, such as their charge distribution and reactivity. This information is valuable for predicting a molecule's stability and its likely metabolic fate.

In Silico Screening: Virtual libraries containing thousands or millions of theoretical compounds can be rapidly screened against a biological target using these computational methods. acs.org This allows researchers to identify the most promising candidates for synthesis and biological testing. Recent studies have used in silico screening to identify Adapalene as a potent inhibitor of targets beyond its traditional use, showcasing the power of these predictive methods. nih.govnih.govmdpi.com

By using these computational tools, chemists can design precursors, such as analogs of This compound , that are theoretically optimized to produce final compounds with desired properties, such as enhanced receptor selectivity or improved metabolic stability. researchgate.net

Sustainable and Biocatalytic Approaches in Retinoid Intermediate Synthesis

The pharmaceutical industry is increasingly focused on "green chemistry," an approach that seeks to minimize the environmental impact of chemical manufacturing processes. drpress.org This involves reducing waste, avoiding hazardous solvents, and using less energy-intensive conditions. Biocatalysis, the use of enzymes to perform chemical reactions, is a cornerstone of this movement. astrazeneca.com

Enzymes offer several advantages over traditional chemical catalysts:

High Selectivity: Enzymes are often highly chemo-, regio-, and stereoselective, meaning they catalyze a specific reaction at a specific site on a molecule. This can eliminate the need for cumbersome protection and deprotection steps common in organic synthesis, leading to shorter, more efficient routes. researchgate.net

Mild Reaction Conditions: Most enzymatic reactions occur in water at or near room temperature and atmospheric pressure, drastically reducing energy consumption compared to many traditional organic reactions that require high temperatures and pressures. astrazeneca.comresearchgate.net

Environmental Benignity: Enzymes are biodegradable and are derived from renewable resources, making them an environmentally friendly alternative to heavy-metal catalysts. astrazeneca.com

While the application of biocatalysis to the synthesis of complex, non-natural molecules like third-generation retinoids is still an emerging area, the potential is significant. Future research will focus on:

Enzyme Engineering: Using techniques like directed evolution, scientists can engineer enzymes to perform reactions on non-natural substrates or to catalyze entirely new types of chemical transformations. This opens the possibility of developing enzymes specifically for key steps in the Adapalene synthesis.

Chemoenzymatic Synthesis: This approach combines the best of both worlds, using enzymatic steps for challenging transformations (like creating a specific stereocenter) within a larger, traditional chemical synthesis framework. researchgate.net

Enzyme Immobilization: Immobilizing enzymes on a solid support allows them to be easily recovered and reused, improving the economic viability of biocatalytic processes on an industrial scale. drpress.org

The development of biocatalytic routes for intermediates like This compound could involve, for example, enzymatic hydrolysis of an ester or the selective oxidation or reduction of a functional group, replacing harsh chemical reagents with a sustainable, biological alternative. researchgate.netmdpi.com

Q & A

Basic: What are the standard analytical methods for quantifying Adapalene and its related impurities?

Answer:
High-performance liquid chromatography (HPLC) is the primary method for quantifying Adapalene and its impurities. The United States Pharmacopeia (USP) recommends using a mobile phase comprising glacial acetic acid, water, acetonitrile, and tetrahydrofuran (65:35 ratio for Solution B) to separate Adapalene from critical impurities such as Related Compounds A–E . System suitability parameters include a column efficiency of ≥3000 theoretical plates and a relative standard deviation (RSD) of ≤3.0% for the Adapalene peak. Impurity quantification involves comparing retention times and peak areas against reference standards like Methyl 6-bromo-2-naphthoate (Related Compound A) and Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate (Related Compound B) .

Advanced: How can researchers optimize chromatographic conditions to resolve co-eluting impurities in Adapalene analysis?

Answer:
Optimization requires adjusting mobile phase composition, column type, and gradient elution. For example, increasing tetrahydrofuran content in Solution B (acetonitrile:THF) improves resolution of structurally similar impurities like Related Compounds C (2-(adamant-1-yl)methoxybenzene) and D (4,4’-dimethoxy-3,3’-di(adamant-1-yl)biphenyl) . Method validation studies demonstrate that extending the run time to ≥6 times the retention time of Adapalene enhances separation efficiency for late-eluting impurities . Additionally, using a photodiode array (PDA) detector at 254 nm aids in identifying impurities with overlapping UV spectra .

Basic: What synthetic routes are commonly employed for Adapalene production?

Answer:
Adapalene is synthesized via a four-step route starting from 4-bromophenol and 1-adamantanol:

Alkylation : 4-Bromophenol reacts with 1-adamantanol to form 2-(1-adamantyl)-4-bromophenol (71.1% yield).

Methylation : Treatment with dimethyl sulfate introduces the methoxy group.

Condensation : Reaction with methyl 6-bromo-2-naphthoate forms the ester intermediate.

Saponification : Hydrolysis with LiOH in methanol yields Adapalene .

Advanced: How do fixed-combination Adapalene/benzoyl peroxide (A/BPO) gels affect percutaneous absorption compared to free combinations?

Answer:
Fixed-combination gels (e.g., 0.3% A/BPO) exhibit 3× higher Adapalene absorption than free combinations due to synergistic interactions between Adapalene and BPO. In vitro studies using ex vivo human skin show that sequential application of free Adapalene and BPO reduces BPO-equivalent release by 40%, whereas fixed combinations maintain optimal absorption profiles . Researchers should design in vivo studies using Franz diffusion cells to quantify systemic exposure and adjust dosing regimens to minimize irritation while maximizing efficacy .

Basic: What impurities are critical to monitor during Adapalene synthesis?

Answer:
Key impurities include:

  • Related Compound A : Methyl 6-bromo-2-naphthoate (unreacted starting material).
  • Related Compound B : Methyl ester of Adapalene (incomplete saponification).
  • Related Compound E : 2,2’-Binaphthyl-6,6’-dicarboxylic acid (dimerization byproduct) .
    Quantitative limits for these impurities are defined in USP monographs, with thresholds typically ≤0.1% .

Advanced: What strategies mitigate skeletal malformations observed in Adapalene toxicity studies?

Answer:
Animal studies show that oral Adapalene doses ≥64× the maximum recommended human dose (MRHD) cause fetal skeletal malformations. To mitigate this, researchers should:

  • Limit systemic exposure : Use topical formulations with ≤0.3% Adapalene to reduce transdermal absorption .
  • Optimize delivery systems : Encapsulate Adapalene in liposomes or nanoparticles to enhance localized efficacy and minimize systemic distribution .
  • Conduct teratogenicity screens : Prioritize in vitro models (e.g., zebrafish embryos) before advancing to mammalian studies .

Basic: How is Adapalene stability assessed under varying storage conditions?

Answer:
Stability studies involve accelerated degradation tests under:

  • Thermal stress : 40°C/75% relative humidity (RH) for 6 months.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines).
    HPLC is used to track degradation products like Related Compound C (hydrolysis byproduct) and Related Compound D (oxidation byproduct) .

Advanced: What experimental designs resolve contradictions in impurity quantification across laboratories?

Answer:
Interlaboratory discrepancies arise from variations in column aging, mobile phase preparation, and detector calibration. To standardize results:

  • Column batch consistency : Use columns from the same manufacturer/lot.
  • System suitability adjustments : Revalidate methods if RSD exceeds 3.0% .
  • Cross-lab validation : Share spiked samples with reference impurities (e.g., Related Compound A) to harmonize quantification .

Basic: What safety considerations apply to handling Adapalene in laboratory settings?

Answer:

  • Reproductive toxicity : Use fume hoods and personal protective equipment (PPE) to prevent inhalation/contact, as Adapalene is a potential teratogen .
  • Waste disposal : Follow EPA guidelines for halogenated waste (brominated byproducts) .

Advanced: How can researchers optimize Adapalene synthesis to improve yield and purity?

Answer:

  • Catalyst optimization : Replace traditional acid catalysts with zeolites to reduce side reactions .
  • Reaction monitoring : Use in situ FTIR to track ester intermediate formation and minimize over-saponification .
  • Purification : Employ recrystallization with methanol/water (7:3) to achieve ≥99.5% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.